2-Amino-5-bromo-4-methoxy-nicotinic acid
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Overview
Description
2-Amino-5-bromo-4-methoxy-nicotinic acid is an organic compound with the molecular formula C7H7BrN2O3 It is a derivative of nicotinic acid, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a methoxy group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methoxy-nicotinic acid typically involves the bromination of 2-amino-4-methoxy-nicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position. The process may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-methoxy-nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Corresponding oxides.
Reduction Products: Amines or alcohols.
Scientific Research Applications
2-Amino-5-bromo-4-methoxy-nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methoxy-nicotinic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Amino-5-bromo-4-methoxy-nicotinic acid can be compared with other similar compounds such as:
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid (Niacin): A derivative of pyridine with a carboxylic acid group at the 3-position.
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Uniqueness
The presence of the amino, bromo, and methoxy groups on the pyridine ring of this compound imparts unique chemical properties and reactivity compared to its analogs. These functional groups enable specific interactions and reactions that are not possible with other pyridinecarboxylic acids .
Biological Activity
2-Amino-5-bromo-4-methoxy-nicotinic acid is a compound derived from nicotinic acid, which is a form of vitamin B3. This compound has garnered attention for its significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring an amino group, a bromo atom, and a methoxy group, enhances its potential to interact with various biological targets.
- Molecular Formula : C_7H_8BrN_2O_3
- Molecular Weight : Approximately 247.06 g/mol
The presence of the methoxy group increases the compound's lipophilicity, which can influence its solubility and permeability across biological membranes. The amino group contributes to its basic properties, allowing it to engage in hydrogen bonding and other interactions essential for biological activity .
Research indicates that this compound may function as an enzyme inhibitor and could interact with specific receptors or pathways involved in inflammation and cancer cell proliferation. Its mechanism likely involves binding to target enzymes or receptors, thereby modulating their activity and influencing various physiological processes .
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with a bromo substituent have demonstrated enhanced activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Compound | MIC (μM) | Activity |
---|---|---|
This compound | 15.625–62.5 | Antistaphylococcal |
Similar derivatives | 62.5–125 | Antienterococcal |
Anti-Cancer Potential
The compound has been investigated for its potential role in cancer therapy due to its ability to inhibit pathways associated with tumor growth. Specifically, it may act on the VEGF-receptor tyrosine kinase activity, which is crucial in neoplastic diseases .
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study focused on the effects of this compound on various cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
Inflammation Modulation :
- Another research project demonstrated that this compound could decrease pro-inflammatory cytokine production in vitro, indicating its potential use as an anti-inflammatory agent.
Future Directions
Ongoing research aims to further elucidate the interactions of this compound with biological systems. Investigations into structure-activity relationships (SAR) will be crucial in optimizing its efficacy and specificity for therapeutic applications. The potential for developing novel drugs based on this compound remains a promising avenue for future studies.
Properties
Molecular Formula |
C7H7BrN2O3 |
---|---|
Molecular Weight |
247.05 g/mol |
IUPAC Name |
2-amino-5-bromo-4-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-5-3(8)2-10-6(9)4(5)7(11)12/h2H,1H3,(H2,9,10)(H,11,12) |
InChI Key |
RBUXLKSMJCCIDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1Br)N)C(=O)O |
Origin of Product |
United States |
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